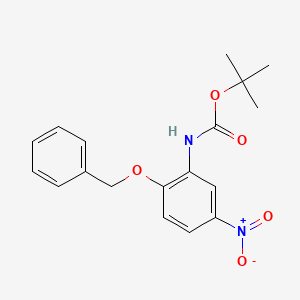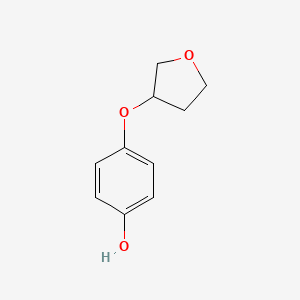
4-(Tetrahydrofuran-3-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-3-yloxy)phenol is an organic compound characterized by a phenol group attached to a tetrahydrofuran ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-3-yloxy)phenol typically involves the reaction of phenol with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-3-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4-(Tetrahydrofuran-3-yloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-3-yloxy)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds and participate in various interactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-3-yloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.
Empagliflozin: Contains a tetrahydrofuran ring and a phenol group but with additional functional groups and used as an SGLT2 inhibitor in diabetes treatment.
Uniqueness
4-(Tetrahydrofuran-3-yloxy)phenol is unique due to its specific combination of a phenol group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)phenol |
InChI |
InChI=1S/C10H12O3/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10-11H,5-7H2 |
InChI Key |
MJOIXIDILZSKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[alpha-Hydroxy-4-(7-p-tolyl-2,3-dihydro-1-benzoxepin-4-ylcarbonylamino)benzyl]pyridine 1-oxide](/img/structure/B8588616.png)
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)
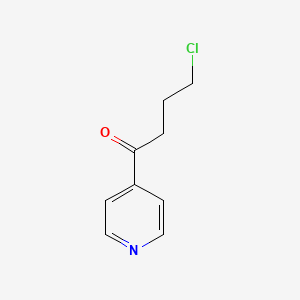
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine](/img/structure/B8588637.png)

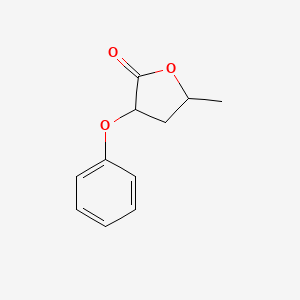
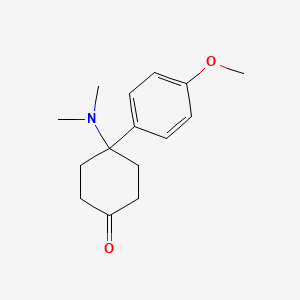
![6-Hydroxy-5,7,8-trimethyl-spiro[2H-1-benzopyran-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8588671.png)


![Benzonitrile, 4-[[(4-bromophenyl)methyl]-3-pyridazinylamino]-](/img/structure/B8588705.png)
